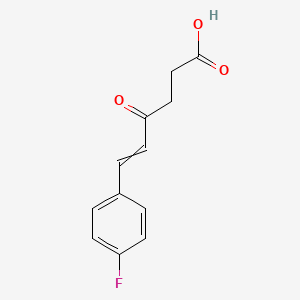
6-(4-Fluorophenyl)-4-oxohex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis and Decarboxylation: The intermediate compound is then subjected to hydrolysis and decarboxylation to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-4-oxohex-5-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorobenzaldehyde
- 4-Fluorophenylpropanoic acid
Comparison: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a hexenoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121365-29-5 |
|---|---|
Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C12H11FO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
GOWSFZCBDAHSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















